molecular formula C15H10BrF3N2O3 B11704276 N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B11704276
M. Wt: 403.15 g/mol
InChI Key: AFYMRWWKNOCRMD-UHFFFAOYSA-N
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Description

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The compound is notable for its unique combination of bromine, trifluoromethyl, and nitro functional groups, which impart distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Bromination: Bromine is introduced to the aromatic ring through electrophilic aromatic substitution using bromine or a bromine source like N-bromosuccinimide.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate protein-ligand interactions, especially in fluorine NMR studies due to the presence of the trifluoromethyl group.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide can be compared with other trifluoromethylbenzenes, such as:

  • N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
  • 3-bromo-1,1,1-trifluoropropan-2-ol
  • 1-bromo-3,3,4,4,4-pentafluorobutan-2-one

These compounds share the trifluoromethyl group but differ in other functional groups, which can significantly affect their chemical properties and reactivity. The presence of the nitro group in this compound makes it unique, as it can participate in redox reactions and influence the compound’s electronic properties.

Properties

Molecular Formula

C15H10BrF3N2O3

Molecular Weight

403.15 g/mol

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C15H10BrF3N2O3/c1-8-6-9(2-5-13(8)21(23)24)14(22)20-10-3-4-12(16)11(7-10)15(17,18)19/h2-7H,1H3,(H,20,22)

InChI Key

AFYMRWWKNOCRMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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